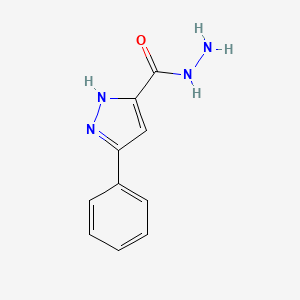
3-苯基-1H-吡唑-5-甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C10H10N4O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of research. This compound is characterized by a pyrazole ring substituted with a phenyl group at the 3-position and a carbohydrazide group at the 5-position.
科学研究应用
3-phenyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of hydrazine with a suitable precursor. One common method is the condensation of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole, which is then reacted with hydrazine hydrate to yield the desired carbohydrazide derivative .
Industrial Production Methods
Industrial production of 3-phenyl-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
化学反应分析
Types of Reactions
3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
作用机制
The mechanism of action of 3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-(4-benzyloxyphenyl)-1H-pyrazole-5-carbohydrazide
- 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
- 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid
Uniqueness
3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
3-Phenyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 3-phenyl-1H-pyrazole-5-carbohydrazide features a pyrazole ring substituted with a phenyl group and a carbohydrazide moiety. This unique arrangement contributes to its reactivity and biological activity.
Biological Activities
3-Phenyl-1H-pyrazole-5-carbohydrazide exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated its potential as an anticancer agent. For example, derivatives of pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells.
- Antimicrobial Properties : Research indicates that pyrazole derivatives possess antibacterial and antifungal activities, suggesting potential applications in treating infectious diseases.
- Anti-inflammatory Effects : Pyrazole compounds are recognized for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
The mechanisms through which 3-phenyl-1H-pyrazole-5-carbohydrazide exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, thereby reducing tumor growth and inflammatory responses.
- Cell Cycle Modulation : It is suggested that the compound interacts with cyclin-dependent kinases (CDKs), influencing cell cycle regulation and promoting apoptosis in cancer cells.
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in malignant cells, a crucial mechanism for anticancer therapies.
Case Studies
- Anticancer Efficacy :
- Anti-inflammatory Activity :
Data Table
属性
IUPAC Name |
3-phenyl-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-12-10(15)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNLKKRMQOCPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














